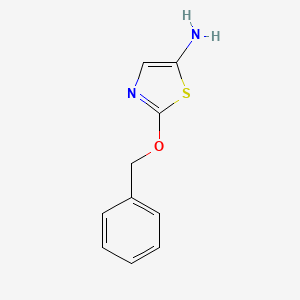

2-(Benzyloxy)-1,3-thiazol-5-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10N2OS |

|---|---|

Molecular Weight |

206.27 g/mol |

IUPAC Name |

2-phenylmethoxy-1,3-thiazol-5-amine |

InChI |

InChI=1S/C10H10N2OS/c11-9-6-12-10(14-9)13-7-8-4-2-1-3-5-8/h1-6H,7,11H2 |

InChI Key |

UEDQXTCOQXVNIC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC=C(S2)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Benzyloxy 1,3 Thiazol 5 Amine and Its Analogs

Classical and Contemporary Approaches to 5-Aminothiazole Synthesis

The construction of the 5-aminothiazole scaffold has been a subject of extensive research, leading to several name reactions and versatile synthetic protocols. These methods typically involve the cyclization of precursors containing the requisite sulfur, nitrogen, and carbon atoms.

The Hantzsch thiazole (B1198619) synthesis, first reported by Arthur Hantzsch in 1887, remains the most fundamental and widely utilized method for creating the thiazole ring. acs.org The classical approach involves the condensation reaction between an α-halocarbonyl compound and a thioamide or thiourea (B124793). beilstein-journals.orgderpharmachemica.com The reaction proceeds via an initial S-alkylation of the thioamide with the α-halocarbonyl, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. beilstein-journals.org

When thiourea is used as the thioamide component, 2-aminothiazoles are produced. beilstein-journals.org This has been a method of choice for preparing a variety of 2-aminothiazole (B372263) derivatives. nih.gov The versatility of the Hantzsch synthesis allows for the preparation of diversely substituted thiazoles by varying the α-halocarbonyl and the thioamide precursors. For instance, reactions using α-haloketones lead to 2,4-disubstituted thiazoles, while α-haloesters can also be employed. beilstein-journals.org Modern adaptations have focused on improving reaction conditions, such as using microwave irradiation to reduce reaction times and improve yields, or employing green catalysts and solvents to enhance the environmental profile of the synthesis. nih.gov One-pot procedures, where the α-halocarbonyl is generated in situ from a ketone using a halogenating agent like N-bromosuccinimide (NBS) before the addition of thiourea, have also been developed for increased efficiency. semanticscholar.orgrsc.org

| α-Halocarbonyl Compound | Thioamide Source | Key Conditions | Product | Reference |

|---|---|---|---|---|

| α-Bromoacetophenones | Thiourea | Catalyst-free, solvent-free | Polysubstituted 2-aminothiazoles | nih.gov |

| Ethyl β-ethoxyacrylate (brominated in situ) | Thiourea | NBS, Dioxane/Water, Heat | Ethyl 2-aminothiazole-5-carboxylate | semanticscholar.org |

| Acetophenone / Cyclohexanone | Thiourea | Iodine, Ethanol (B145695), Heat | 4-Phenylthiazol-2-amine / 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine | nih.gov |

| Substituted Propargyl Bromides | Thiourea derivatives | K₂CO₃, DMF, Microwave | Substituted 2-aminothiazoles | beilstein-journals.org |

Discovered by Alan H. Cook and Sir Ian Heilbron in 1947, the Cook-Heilbron synthesis provides a direct and efficient route specifically for 5-aminothiazoles. nih.gov This reaction is characterized by the condensation of α-aminonitriles or their ester analogs (aminocyanoacetates) with reagents containing a carbon-sulfur double bond, such as carbon disulfide (CS₂), carbon oxysulfide, isothiocyanates, or dithioacids. nih.gov A key advantage of this method is that it operates under mild conditions, often at room temperature and in aqueous solutions, and was one of the first methods to produce 5-aminothiazoles in significant yields. nih.gov

The mechanism begins with the nucleophilic attack of the amino group from the α-aminonitrile onto the electrophilic carbon of the sulfur-containing reagent. nih.gov This is followed by an intramolecular cyclization where the sulfur attacks the nitrile carbon, leading to a 5-iminothiazolidine intermediate. nih.gov This intermediate then undergoes tautomerization to yield the final, aromatic 5-aminothiazole product. nih.gov The substituents at the 2- and 4-positions of the resulting thiazole can be varied by choosing different starting materials. For example, reacting aminoacetonitrile (B1212223) with dithiophenylacetic acid yields 5-amino-2-benzylthiazole. nih.gov

Thiourea and its derivatives are exceptionally common precursors in thiazole synthesis, primarily through the Hantzsch reaction as previously described. beilstein-journals.org However, their utility extends to other cyclization strategies. For instance, α-diazoketones can react with thiourea in a catalyst-free process to yield 2-aminothiazoles. semanticscholar.org

Another important variation involves the direct reaction of ketones with thiourea in the presence of a halogen, such as iodine or bromine. acs.orgnih.gov In this approach, the halogen facilitates the in-situ formation of an α-haloketone, which then undergoes the classical Hantzsch condensation with thiourea. This one-pot method is convenient for synthesizing 4-substituted and 4,5-disubstituted 2-aminothiazoles directly from readily available ketones. nih.gov For example, various acetophenones can be converted to 4-aryl-2-aminothiazoles using this protocol. nih.gov

Specific Synthetic Routes to 2-Substituted-5-Aminothiazoles

Synthesizing the target molecule, 2-(benzyloxy)-1,3-thiazol-5-amine, requires methods that can precisely install the amino group at the C5 position and the benzyloxy group at the C2 position.

Direct synthesis of 2-alkoxy-5-aminothiazoles is less common than that of their 2-amino or 2-alkyl/aryl counterparts. However, a plausible and chemically sound approach can be designed based on the principles of the Hantzsch synthesis. This strategy would involve the reaction of an appropriate thio-precursor containing the benzyloxy group with a suitable α-halo compound that can generate the 5-amino functionality.

A proposed key precursor for this synthesis is O-benzyl thiocarbamate. This molecule provides the necessary S=C-O-benzyl fragment. The Hantzsch-type condensation of O-benzyl thiocarbamate with an α-haloacetonitrile derivative, such as 2-chloro-2-cyanoacetamide (B12691635) or 2-bromo-2-cyanoacetamide, would be expected to yield the desired this compound. The reaction would proceed by the nucleophilic sulfur of the thiocarbamate attacking the halogen-bearing carbon, followed by cyclization of the nitrogen atom onto the nitrile group, and subsequent tautomerization to the aromatic 5-aminothiazole.

While the direct synthesis of this compound is not explicitly detailed in readily available literature, the synthesis of the analogous 2-alkoxy-5-amino-1,3,4-thiadiazoles via the reaction of alkoxythiocarbonylhydrazines with cyanogen (B1215507) halides provides a strong precedent for the feasibility of this type of cyclization. rsc.org

Multi-component reactions (MCRs) have gained prominence as a powerful tool in modern organic synthesis due to their efficiency, atom economy, and ability to generate complex molecules in a single step. beilstein-journals.org Several MCRs have been developed for the synthesis of thiazole derivatives. wikipedia.org

One notable approach is a three-component reaction involving an aldehyde, a β-ketoester, and an amino-azole like 2-aminothiazole, often catalyzed by an acid, to produce thiazolopyrimidines. wikipedia.org While this builds upon a pre-existing thiazole, other MCRs construct the ring itself. For instance, a one-pot reaction between isocyanides, amines, sulfur, and α-bromoacetophenones can yield 2-iminothiazolines and 2-aminothiazoles under aqueous conditions.

Adapting an MCR for the synthesis of this compound would be a novel undertaking. A hypothetical three-component reaction could potentially involve benzyl (B1604629) isothiocyanate (or a precursor), a source of the C4 and C5 atoms with the amino group (such as an enamine derived from cyanoacetamide), and an oxidizing agent. The development of such a highly convergent route would represent a significant advancement in the synthesis of this class of compounds.

| Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| 2-Aminothiazole, Ethyl acetoacetate (B1235776), Aromatic aldehydes | Sulfamic acid, Ethanol, Reflux | Thiazolopyrimidines | wikipedia.org |

| Isocyanides, Amines, Sulfur, α-Bromoacetophenones | Aqueous conditions | 2-Iminothiazolines / 2-Aminothiazoles | [N/A] |

| Aldehyde, Ethyl acetoacetate, Ammonium acetate (B1210297) | Various (e.g., PTSA, microwave, catalyst-free on water) | Hantzsch Dihydropyridines (structurally related synthesis) | nih.gov |

Multi-Component Reaction Approaches for Thiazole Formation

One-Pot Condensation Reactions

One-pot multicomponent reactions (MCRs) represent an efficient and atom-economical approach for the synthesis of complex molecules like thiazole derivatives from simple precursors in a single step. These reactions minimize the need for isolating intermediates, thereby saving time, solvents, and resources.

A notable example involves the one-pot, three-component reaction of an α-haloketone, a thiourea or thiosemicarbazide (B42300), and a third component which can vary, to construct the thiazole ring. acgpubs.org For instance, the condensation of 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiosemicarbazide, and various carbonyl compounds proceeds readily at room temperature to afford thiazole derivatives in high yields. acgpubs.org A specific synthesis related to the target compound involves the in-situ preparation of methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate, which is then reacted with thiosemicarbazide and various pyrazole-4-carbaldehydes in a one-pot manner. ijcce.ac.ir This method highlights the utility of MCRs in assembling complex thiazole-containing molecules. ijcce.ac.ir Another approach utilizes a three-component reaction between 2-(2-benzylidenehydrazinyl)-4-methylthiazole, hydrazonoyl halides, and active methylene (B1212753) compounds to produce novel thiazole derivatives. nih.gov The use of reusable nanocatalysts, such as NiFe2O4, has also been shown to effectively catalyze the one-pot synthesis of complex thiazole scaffolds from N-(3-(2-bromo-2-(2-chloropyrimidin-4-yl)acetyl)-2-chlorophenyl)-2,6-dichlorobenzenesulfonamide, thiosemicarbazide, and various anhydrides. acs.org

Table 1: Examples of One-Pot Thiazole Synthesis

| Starting Materials | Catalyst/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| 5-Acetyl-2-benzyloxy-benzoic acid methyl ester, Bromine, Thiosemicarbazide, Pyrazole-4-carbaldehyde | Orthophosphoric acid / Acetonitrile (B52724) | 2-Benzyloxy-thiazole derivative | Good | ijcce.ac.ir |

| 3-(2-Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiosemicarbazide, Carbonyl compounds | Room Temperature / 10 min | 4-Hydroxy-3-(2-hydrazino-thiazol-4-yl)-pyran-2-one | Excellent | acgpubs.org |

| α-Nitro epoxides, Potassium thiocyanate (B1210189), Primary amines | Eco-friendly conditions | Polysubstituted 2-aminothiazoles | Good | organic-chemistry.org |

| N-(3-(2-bromo...)acetyl)-phenyl)-sulfonamide, Thiosemicarbazide, Anhydrides | NiFe2O4 nanoparticles / EtOH:H2O (1:1), 75 °C | Substituted 5-aminothiazole | 78-82% | acs.org |

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions compared to conventional heating methods. lew.ro The Hantzsch thiazole synthesis, a classical method involving the reaction of an α-haloketone with a thiourea, has been significantly improved using microwave assistance. nih.gov

For example, the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amine derivatives was achieved in 89–95% yields within 30 minutes under microwave irradiation at 90°C, whereas conventional heating required 8 hours and resulted in lower yields. nih.gov Similarly, a three-component condensation of 2-aminothiazole, an aldehyde, and ethyl acetoacetate under microwave heating in acetic acid produced 5H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives in excellent yields (85-93%) without the need for a catalyst. clockss.org This contrasts sharply with the 48-hour reflux under conventional heating, which gave only a 30% yield. clockss.org These protocols demonstrate the efficiency and potential of microwave-assisted synthesis for preparing diverse thiazole analogs. rsc.orgresearchgate.net

Table 2: Microwave-Assisted Synthesis of Thiazole Derivatives

| Reactants | Solvent/Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones, N-Phenylthiourea | Methanol / 90 °C, 250 psi | 30 min | 95% | nih.gov |

| 2-Aminothiazole, Benzaldehyde, Ethyl acetoacetate | Acetic acid / Microwave heating | Not specified | 85-93% | clockss.org |

| Aldehydes, Dithiooxamide | Microwave irradiation | Not specified | Good | rsc.org |

Ultrasound-Assisted Synthesis Protocols

Ultrasound irradiation provides an alternative energy source for promoting chemical reactions, a field known as sonochemistry. This technique enhances reaction rates and yields through acoustic cavitation. The synthesis of thiazoles and related heterocycles has benefited from this green chemistry approach, which often allows for shorter reaction times and milder conditions. tandfonline.com

A one-pot, three-component synthesis of novel thiazolo[2,3-e] nih.govwikipedia.orgresearchgate.netdiazaphosphole derivatives was successfully carried out under ultrasonic irradiation at 50 °C. nih.gov This method, using ethyl 2-amino-4-methylthiazole-5-carboxylate, aromatic aldehydes, and ethyl dichlorophosphite, provided high yields in a short timeframe. nih.gov In another application, various 1,3-thiazoles and 1,3,4-thiadiazines were synthesized under solvent-free conditions using ultrasound, highlighting the eco-friendly nature of this method. tandfonline.com The synthesis of 5-(benzylthio)-1,3,4-thiadiazol-2-amine derivatives was also shown to be more efficient with ultrasound compared to conventional methods. researchgate.netkocaeli.edu.tr Furthermore, a biocatalyst derived from chitosan (B1678972) was used in the ultrasound-assisted synthesis of thiazole derivatives, offering a green and reusable catalytic system that provided high yields under mild conditions. acs.org

Table 3: Ultrasound-Assisted Synthesis of Thiazole Analogs

| Reactants | Catalyst/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| Ethyl 2-amino-4-methylthiazole-5-carboxylate, Aromatic aldehydes, Ethyl dichlorophosphite | Triethylamine (B128534) / THF, 50 °C, Ultrasound | Thiazolo[2,3-e] nih.govwikipedia.orgresearchgate.netdiazaphosphole-6-carboxylates | High | nih.gov |

| N-(Thiazol-2-yl)acetamide, Thiocarbohydrazide | Solvent-free / 70 °C, Ultrasound | Mono and bis thiocarbohydrazones | Good | tandfonline.com |

| Hydrazine-1-carbothioamide, Hydrazonoyl chlorides / α-Bromo-ketones | Terephthalohydrazide Chitosan Schiff's base (TCsSB) / Ultrasound | Thiazole derivatives | High | acs.org |

Protecting Group Strategies in the Synthesis of 5-Aminothiazoles

In the multi-step synthesis of complex molecules, protecting groups are essential tools to temporarily mask a reactive functional group, preventing it from undergoing unwanted reactions. organic-chemistry.org For the synthesis of 5-aminothiazole derivatives, the amino group often requires protection to allow for selective functionalization at other positions of the molecule.

A common protecting group for amines is the tert-butoxycarbonyl (Boc) group. organic-chemistry.org In the synthesis of certain aminothiazole derivatives, a Boc-protected amino group was subjected to subsequent reaction steps. The final deprotection was achieved in situ using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), yielding the desired primary amine. nih.gov Another strategy involves the reaction of an amine-protected thiazole carboxylic acid chloride with a substituted aniline, followed by the removal of the protecting group to yield 2-amino-thiazole-5-carboxylic acid derivatives. google.com

The choice of protecting group is critical and depends on its stability to the reaction conditions used in subsequent steps and the ease of its removal. For instance, the Fmoc group is base-labile, while the Boc group is acid-labile, allowing for orthogonal strategies where one can be removed without affecting the other. organic-chemistry.org In the synthesis of 2-amino-thiazole-5-carboxylic acid phenylamides, an amide was formed at the 2-amino position, which can be considered a form of protection, before further modifications were made to the molecule. nih.gov The synthesis of 2-aminothiazole-5-carbamides also involved the installation of the thiazole ring onto a pre-formed enone, followed by acylation reactions, illustrating the importance of sequencing and potential implicit protection of the amino group as a less reactive form during the synthesis. scribd.com

Catalytic Systems and Reaction Conditions

The choice of catalyst and reaction conditions is paramount in directing the outcome of thiazole synthesis, influencing reaction rates, yields, and selectivity. A wide array of catalytic systems, from simple acids and bases to complex organometallic compounds, have been employed. organic-chemistry.org

Copper and palladium catalysts are frequently used for C-H arylation and cross-coupling reactions to functionalize the thiazole ring. organic-chemistry.org For instance, a copper-catalyzed [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate (KSCN) provides an efficient route to thiazoles under mild conditions. organic-chemistry.org An efficient precatalyst, Cu(phen)(PPh₃)Br, has been developed for the synthesis of thiazole-containing conjugated polymers via Cu-catalyzed direct arylation polymerization (Cu-DArP), highlighting the advances in catalyst design for specific applications. acs.org

Acid Catalysis in Thiazole Ring Formation

Acid catalysis is fundamental to many thiazole ring-forming reactions, most notably the Hantzsch synthesis and its variations. The acid protonates a reactant, typically a carbonyl group, activating it towards nucleophilic attack and facilitating the subsequent cyclization and dehydration steps.

Trifluoromethanesulfonic acid (TfOH) has been shown to catalyze the coupling of α-diazoketones with thioamides or thioureas to provide thiazole derivatives under mild, metal-free conditions. organic-chemistry.org Another study describes a Brønsted acid-mediated insertion of thioureas/thioamides into sulfoxonium ylides to synthesize a wide range of thiazoles, with diphenyl phosphate (B84403) (DPP) being an effective catalyst. rsc.org In the one-pot synthesis of certain thiazolotriazoles, concentrated sulfuric acid is used in boiling acetic acid. researchgate.net Similarly, p-Toluenesulfonic acid (PTSA) and sulfamic acid have been used to catalyze multicomponent reactions for the synthesis of thiazolopyrimidines. nih.gov The synthesis of the 2-Benzyloxy-thiazole core in one study utilized orthophosphoric acid as a catalyst. ijcce.ac.ir

Base-Catalyzed Reactions and Their Selectivity

Bases play a crucial role in several synthetic routes to 5-aminothiazoles, often acting as catalysts or reagents to promote condensation, cyclization, or deprotonation steps. The choice of base can significantly influence the reaction pathway and the selectivity for the desired product.

In the Cook-Heilbron synthesis of 5-aminothiazoles, the final step involves a tautomerization to yield the aromatic product, a process facilitated by a base like water abstracting protons. wikipedia.org In the synthesis of certain thiazolo[2,3-e] nih.govwikipedia.orgresearchgate.netdiazaphosphole-6-carboxylates, triethylamine was employed as an efficient catalyst. nih.gov It acts as a base to neutralize the HCl generated during the reaction of a Schiff base with ethyl dichlorophosphite, driving the reaction forward. nih.gov Similarly, the synthesis of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives used potassium carbonate (K₂CO₃) as a base to facilitate the reaction of a thiazole intermediate with chloroacetyl chloride. nih.gov The selectivity of base-catalyzed reactions is critical; for example, using a strong base like an organolithium compound can deprotonate the C2 position of the thiazole ring, creating a nucleophilic center for subsequent electrophilic attack, a different reactivity pattern than that observed under acidic conditions where electrophilic substitution typically occurs at C5. pharmaguideline.com

Transition Metal Catalysis (e.g., Palladium) in Thiazole Functionalization

Transition metal catalysis, particularly using palladium, has emerged as a powerful tool for the direct C-H functionalization of heterocyclic compounds, including thiazoles. This approach allows for the introduction of various substituents at specific positions of the thiazole ring, often with high regioselectivity and efficiency.

Research has demonstrated the viability of palladium-catalyzed C5-arylation of 2-alkoxythiazoles. In these reactions, a C-H bond at the 5-position of the thiazole ring is directly coupled with an aryl halide. A notable study has reported a method for the Pd-catalyzed regioselective C5-arylation of various 2-alkoxythiazoles. thieme-connect.com The reaction is effectively promoted by a ligand-free, air-stable palladium catalyst in the presence of a simple and inexpensive base, avoiding the need for oxidants or other additives. thieme-connect.com This methodology is tolerant of a range of functional groups on the aryl bromide partner and is also applicable to heteroaryl bromides. thieme-connect.com

The general scheme for this transformation involves the reaction of a 2-alkoxythiazole with an aryl bromide in the presence of a palladium catalyst and a base, leading to the corresponding 2-alkoxy-5-arylthiazole.

A key finding is that the reaction conditions, specifically temperature and time, can be controlled to favor the desired C5-arylated product over a potential side product formed via an O- to N-alkyl migratory rearrangement. thieme-connect.com For instance, conducting the reaction at 100 °C generally yields the 2-alkoxy-5-arylthiazole as the major product. thieme-connect.com

The table below summarizes the results of the palladium-catalyzed C5-arylation of various 2-alkoxythiazoles with different aryl bromides, showcasing the scope and efficiency of this methodology. thieme-connect.com

| Entry | 2-Alkoxythiazole | Aryl Bromide | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Isopropoxythiazole | 4-Bromotoluene | Pd(OAc)₂ | KOAc | DMA | 100 | 20 | 85 |

| 2 | 2-Isopropoxythiazole | 4-Bromoanisole | Pd(OAc)₂ | KOAc | DMA | 100 | 20 | 82 |

| 3 | 2-Isopropoxythiazole | 1-Bromo-4-(tert-butyl)benzene | Pd(OAc)₂ | KOAc | DMA | 100 | 20 | 88 |

| 4 | 2-Isopropoxythiazole | 1-Bromo-4-fluorobenzene | Pd(OAc)₂ | KOAc | DMA | 100 | 20 | 74 |

| 5 | 2-Ethoxythiazole | 4-Bromotoluene | Pd(OAc)₂ | KOAc | DMA | 100 | 20 | 80 |

| 6 | 2-Ethoxythiazole | 4-Bromoanisole | Pd(OAc)₂ | KOAc | DMA | 100 | 20 | 78 |

This table is generated based on data from a study on the palladium-catalyzed C5-arylation of 2-alkoxythiazoles. thieme-connect.com

While this research focuses on 2-alkoxythiazoles, the principles are directly relevant to the functionalization of a 2-(benzyloxy)thiazole core. The benzyloxy group is a type of alkoxy group, and similar reactivity at the C5 position would be expected under these palladium-catalyzed conditions.

Optimization of Reaction Parameters and Yield Enhancement

The optimization of reaction parameters is crucial for maximizing the yield and purity of the desired product in any chemical synthesis. For the synthesis of this compound and its analogs, several factors can be fine-tuned, including the choice of catalyst, solvent, base, temperature, and reaction time.

In the context of the palladium-catalyzed C5-arylation of 2-alkoxythiazoles, temperature has been identified as a critical parameter for controlling selectivity. thieme-connect.com While reactions at 100 °C favor the formation of 2-alkoxy-5-arylthiazoles, increasing the temperature to 120 °C for a longer duration can lead to a different product, a 3-alkyl-5-arylthiazol-2(3H)-one, through a rearrangement process. thieme-connect.com This highlights the importance of precise temperature control to enhance the yield of the desired functionalized thiazole.

General studies on the synthesis of aminothiazole derivatives have also explored various reaction conditions to improve yields. For instance, in the synthesis of certain novel aminothiazoles, a study of different solvents such as toluene, 1,4-dioxane, 2-propanol, and tetrahydrofuran (B95107) (THF) revealed that THF provided the highest yield for a specific reaction step. mdpi.com This demonstrates that solvent choice is a key variable for optimization.

The table below illustrates the effect of different solvents on the yield of a model reaction for aminothiazole synthesis. mdpi.com

| Entry | Solvent | Temperature | Time (h) | Yield (%) |

| 1 | Toluene | Reflux | 24 | Low |

| 2 | 1,4-Dioxane | Reflux | 24 | Moderate |

| 3 | 2-Propanol | Reflux | 24 | Moderate |

| 4 | Tetrahydrofuran (THF) | Reflux | 24 | 70 |

This table is based on data from a study on the synthesis of novel aminothiazole derivatives. mdpi.com

Furthermore, the selection of the catalytic system, including the metal precursor and any ligands, is fundamental. While the aforementioned C5-arylation proceeds with a ligand-free palladium catalyst, other transition metal-catalyzed reactions benefit from the use of specific ligands to enhance reactivity and selectivity. thieme-connect.com The choice of base is also critical; in the palladium-catalyzed arylation of 2-alkoxythiazoles, potassium acetate (KOAc) was found to be effective. thieme-connect.com

Chemical Reactivity and Derivatization Strategies of 2 Benzyloxy 1,3 Thiazol 5 Amine

Reactions at the 5-Amino Group

The amino group at the 5-position of the thiazole (B1198619) ring is a key functional group for various chemical transformations, including acylation, sulfonylation, Schiff base formation, diazotization, and alkylation/arylation reactions. These reactions provide a versatile platform for the synthesis of a wide array of derivatives.

The primary amine at the C5 position of 2-(benzyloxy)-1,3-thiazol-5-amine can readily undergo acylation and sulfonylation reactions.

Acylation: Acylation of the amino group is a common strategy to introduce various substituents. For instance, reaction with acyl chlorides or acid anhydrides in the presence of a base leads to the formation of the corresponding amides. A related reaction involves the coupling of 2-amino-4-methylthiazole-5-carboxylate with 3-((tert-butoxycarbonyl)amino)propanoic acid using coupling agents like HOBt/EDC to form an amide bond. nih.gov This highlights the utility of acylation in building more complex molecular architectures.

Sulfonylation: Similarly, the amino group can be sulfonylated by reacting with sulfonyl chlorides. For example, 2-aminothiazole (B372263) reacts with various benzenesulfonyl chlorides in the presence of sodium acetate (B1210297) in water to yield N-(thiazol-2-yl)benzenesulfonamides. nih.gov This method can be adapted for this compound to produce a range of sulfonamide derivatives. The reaction conditions for the sulfonylation of 2-aminothiazole are summarized in the table below.

| Aryl Sulfonyl Chloride | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzenesulfonyl chloride | Sodium acetate | Water | 80-85 | 6 | 80 | nih.gov |

| 4-Methylbenzenesulfonyl chloride | Sodium acetate | Water | 80-85 | 4 | 83 | nih.gov |

| 4-Methoxybenzenesulfonyl chloride | Sodium acetate | Water | 80-85 | 8 | 82 | nih.gov |

| 4-Nitrobenzenesulfonyl chloride | Sodium acetate | Water | 80-85 | 4 | 70 | nih.gov |

The condensation of the 5-amino group with aldehydes or ketones leads to the formation of Schiff bases (imines). mwjscience.comyoutube.com This reaction is typically carried out in an appropriate solvent, sometimes with acid or base catalysis. jpionline.orgnih.gov Schiff bases are versatile intermediates and have been shown to possess a wide range of biological activities. nih.gov The formation of Schiff bases from various 2-aminothiazole and 2-amino-1,3,4-thiadiazole (B1665364) derivatives with different aromatic aldehydes has been reported, indicating that this compound would likely undergo similar reactions. jpionline.orgresearchgate.net

Hydrazone formation is also a possible transformation, typically involving the reaction of a hydrazine (B178648) derivative with a carbonyl compound. While direct formation from the 5-amino group is not standard, derivatization of the amino group to a hydrazine followed by reaction with an aldehyde or ketone could yield hydrazones.

| Amine Reactant | Aldehyde/Ketone | Catalyst | Solvent | Product | Reference |

| 2-Amino-4-substituted phenyl thiazoles | Various aryl aldehydes | Microwave irradiation | Ethanol (B145695) | 2-Arylideneamino-4-substituted phenyl thiazoles | jpionline.org |

| 2-Amino-5-aryl-1,3,4-thiadiazole | Various aromatic aldehydes | - | - | Schiff bases of 2-amino-5-aryl-1,3,4-thiadiazole | researchgate.net |

| 4-Amino-5-(4-methyl-2-phenylthiazol-5-yl)-4H-1,2,4-triazole-3-thiol | Various aromatic aldehydes | H₂SO₄ | - | Thiazolyl-triazole Schiff bases | nih.gov |

The 5-amino group can be converted to a diazonium salt through diazotization, which involves treatment with a source of nitrous acid, such as sodium nitrite (B80452) in an acidic medium. These diazonium salts are highly reactive intermediates and can undergo various subsequent transformations. For example, they can be coupled with activated aromatic compounds to form azo compounds. The diazotization of 2-amino-5-thiol-1,3,4-thiadiazole and subsequent coupling reactions to form azo dyes have been reported. uobaghdad.edu.iqresearchgate.net This suggests that this compound could similarly be used to generate a range of azo derivatives.

Direct N-alkylation or N-arylation of the 5-amino group can be challenging due to the potential for multiple substitutions and side reactions. However, under specific conditions, these reactions can be achieved. For instance, the synthesis of 2,5-disubstituted-1,3,4-thiadiazole derivatives has been accomplished through various synthetic steps that could be conceptually applied to the thiazole system. researchgate.net Reductive amination, a two-step process involving the formation of a Schiff base followed by reduction, is a common method for N-alkylation.

Transformations of the Thiazole Ring System

The thiazole ring itself can undergo certain transformations, although it is generally less reactive than the exocyclic amino group.

The thiazole ring is considered an aromatic heterocycle. Electrophilic aromatic substitution reactions on the thiazole ring are possible, with the position of substitution being influenced by the existing substituents. For 1,3-thiazoles, electrophilic substitution generally occurs at the C5 position due to higher electron density. However, in the case of this compound, the C5 position is already occupied by the amino group. The directing effects of the benzyloxy and amino groups would influence the regioselectivity of any further substitution. The amino group is a strong activating group and would direct incoming electrophiles to the C4 position. The benzyloxy group at the C2 position is also activating. Therefore, electrophilic substitution, if it occurs, would likely be directed to the C4 position of the thiazole ring. It is important to note that the reactivity of the thiazole ring towards electrophilic substitution is generally lower than that of benzene. youtube.com

Nucleophilic Substitution Reactions (e.g., at C-2 or C-4)

Nucleophilic substitution on the thiazole ring of this compound is influenced by the electronic properties of the substituents. The 5-amino group is a strong electron-donating group, which increases the electron density of the heterocyclic ring, generally making it less susceptible to nucleophilic attack. Conversely, it activates the ring toward electrophilic substitution, primarily at the C-4 position.

However, nucleophilic substitution can be envisioned under specific conditions. The benzyloxy group at the C-2 position can function as a leaving group, particularly after activation. While direct displacement by a nucleophile is challenging, this position is known to undergo substitution in related thiazole systems. For instance, 2-halothiazoles readily react with nucleophiles. If the benzyloxy group were to be replaced by a better leaving group, such as a halogen, subsequent nucleophilic substitution at C-2 would become a viable strategy.

The C-4 position, while electron-rich due to the adjacent amino group, could potentially undergo nucleophilic attack if substituted with a strong electron-withdrawing group or a good leaving group, though this would require prior functionalization. In general, direct nucleophilic substitution on the unsubstituted C-4 of the title compound is not a common pathway.

Table 1: Potential Nucleophilic Substitution Reactions

| Position | Reaction Type | Reagent Example | Product Type | Notes |

| C-2 | Substitution of Benzyloxy | Nu-H (e.g., R-NH2, R-SH) | 2-Substituted-1,3-thiazol-5-amine | This reaction is generally difficult without activation of the benzyloxy group. The C-O bond is strong, but could be cleaved under harsh conditions or by converting the benzyloxy into a better leaving group. |

| C-4 | Substitution of a Leaving Group | Nu- (e.g., RO-, RS-) | 4-Substituted-2-(benzyloxy)-1,3-thiazol-5-amine | Requires prior introduction of a leaving group (e.g., a halogen) at the C-4 position. |

Cycloaddition Reactions (e.g., for fused ring systems)

Cycloaddition reactions offer a powerful method for constructing fused ring systems onto the thiazole core. The specific role of the thiazole ring in these reactions—either as the diene/dipole or the dienophile/dipolarophile—depends on the reaction type and the substituents.

1,3-Dipolar Cycloadditions: The 5-amino group can be converted into an azide (B81097) (5-azido-2-(benzyloxy)-1,3-thiazole) via diazotization followed by treatment with sodium azide. This thiazolyl azide can then act as a 1,3-dipole in cycloaddition reactions with alkynes or alkenes to form fused triazole rings. youtube.com This strategy is widely used for linking molecules and forming stable, aromatic heterocyclic systems. youtube.com

Diels-Alder Reactions ([4+2] Cycloadditions): The electron-rich nature of the thiazole ring in this compound, conferred by the amino group, suggests it would be a poor diene in a normal-electron-demand Diels-Alder reaction. libretexts.org However, it could potentially participate as the 2π component (dienophile) in an inverse-electron-demand Diels-Alder reaction with a highly electron-deficient diene. More commonly, functional groups attached to the thiazole ring are modified to participate in intramolecular cycloadditions to build complex polycyclic frameworks.

Table 2: Potential Cycloaddition Strategies

| Reaction Type | Role of Thiazole Derivative | Reaction Partner | Resulting Fused System |

| 1,3-Dipolar Cycloaddition | 1,3-Dipole (as a thiazolyl azide) | Alkyne or Enamine | Thiazolo[4,5-d] nih.govgoogle.comresearchgate.nettriazole |

| Inverse-Electron-Demand Diels-Alder | Dienophile | Electron-deficient diene | Fused pyridinone or pyranone |

Modifications of the Benzyloxy Moiety

The benzyloxy group at the C-2 position serves a dual purpose: it acts as a protecting group for the 2-hydroxythiazole tautomer and provides a site for further molecular elaboration.

Benzyl (B1604629) Ether Cleavage and Functionalization of the Hydroxyl Group

The removal of the benzyl group is a common and crucial step in the synthesis of derivatives where a free hydroxyl or keto group at the C-2 position is required. The resulting 2-hydroxy-1,3-thiazol-5-amine exists in tautomeric equilibrium with 1,3-thiazolidin-2-one-5-amine. Several methods are available for this deprotection.

Catalytic Hydrogenolysis: This is one of the mildest and most common methods. The benzyl ether is cleaved using molecular hydrogen (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. youtube.comresearchgate.net The reaction is clean, often quantitative, and the by-product is toluene, which is easily removed. youtube.com

Acid-Mediated Cleavage: Strong acids can cleave benzyl ethers, but this method is less favored if other acid-sensitive functional groups are present in the molecule. libretexts.org

Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for the oxidative debenzylation of benzyl ethers. This method is advantageous when catalytic hydrogenation is not feasible due to the presence of other reducible groups like alkenes or alkynes. nih.gov

Lewis Acid-Mediated Cleavage: Lewis acids, such as boron trichloride (B1173362) (BCl₃), can effectivly cleave benzyl ethers, sometimes with high chemoselectivity in the presence of other protecting groups. nih.gov

Once deprotected, the resulting 2-hydroxy group (or its tautomeric amide form) can be further functionalized. For example, it can be alkylated or acylated to introduce a variety of different substituents at the C-2 position.

Table 3: Benzyl Ether Cleavage Methods

| Method | Reagents | Conditions | Advantages | Potential Limitations |

| Catalytic Hydrogenolysis | H₂, Pd/C | Room temperature, atmospheric or elevated pressure | Mild, high-yielding, clean | Incompatible with reducible functional groups (e.g., alkynes, alkenes, nitro groups) |

| Oxidative Cleavage | DDQ | CH₂Cl₂/H₂O | Tolerates many other protecting groups | Stoichiometric amounts of oxidant are often needed |

| Lewis Acid Cleavage | BCl₃, C₆HMe₅ (scavenger) | Low temperature (e.g., -78 °C) | High chemoselectivity possible | Requires stoichiometric Lewis acid, sensitive to moisture |

Transformations on the Aromatic Ring of the Benzyloxy Group

The phenyl ring of the benzyloxy group is itself a substrate for chemical modification, most commonly through electrophilic aromatic substitution. These reactions allow for the introduction of various substituents onto the benzyl moiety, which can modulate the steric and electronic properties of the entire molecule.

Potential transformations include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of halogen atoms (e.g., -Cl, -Br) using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) with a catalyst.

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups using an acyl chloride/alkyl halide and a Lewis acid catalyst (e.g., AlCl₃).

Care must be taken to choose reaction conditions that are compatible with the sensitive thiazole-amine core and the benzylic ether linkage.

Role as a Synthetic Building Block for Complex Molecules

This compound is a valuable heterocyclic building block, primarily utilized for the construction of fused bicyclic and polycyclic systems possessing interesting biological activities. mdpi.com

Synthesis of Fused Heterocyclic Systems (e.g., thiazolopyridines, thiadiazoles)

The 5-amino group is the primary reactive site for the annulation of new rings onto the thiazole scaffold. It can act as a nucleophile to react with a wide range of electrophilic reagents, leading to the formation of various fused heterocycles.

Thiazolopyridines: These can be synthesized by reacting the 5-amino group with 1,3-dicarbonyl compounds or their equivalents. For instance, condensation with malononitrile (B47326) and an aldehyde can lead to the formation of a substituted thiazolo[4,5-b]pyridine (B1357651) ring system. google.com The synthesis of thiazolo[4,5-b]pyridines has been identified as a route to potent inhibitors of enzymes like acyl-ACP thioesterase. researchgate.net

Thiadiazoles: Fused thiadiazole systems can be accessed, although more commonly, the 5-aminothiazole moiety is used as a precursor for non-fused 1,3,4-thiadiazoles. For example, the amino group can be converted to a thiourea (B124793), which can then be cyclized. Alternatively, reactions that build a thiadiazole ring from an amine precursor, such as reaction with carbon disulfide followed by cyclization, are known. mdpi.com Research has shown that 5-amino-1,3,4-thiadiazoles can be synthesized from diazoacetonitrile and a source of sulfur. google.com

Table 4: Synthesis of Fused Heterocycles from this compound

| Target Fused System | Key Reagents | Reaction Type | Reference Application |

| Thiazolo[4,5-b]pyridines | Malononitrile, Aromatic Aldehydes, Catalyst | Multi-component condensation | Herbicides, Anticancer agents google.comresearchgate.net |

| Thiazolo[5,4-d]pyrimidines | Formamide, Triethylorthoformate | Cyclization/Condensation | Antimicrobial, Anticancer agents google.com |

| Thiazolo[5,4-e] nih.govgoogle.commdpi.comtriazines | Nitrous Acid (to form diazonium salt) followed by coupling | Diazotization and cyclization | Antimicrobial agents google.com |

Incorporation into Multicyclic Scaffolds

The primary amino group at the C5 position of the thiazole ring in this compound is a key functional handle for the construction of fused polycyclic and heterocyclic systems. This derivatization strategy is of significant interest in medicinal chemistry, as it allows for the expansion of the molecular framework and the exploration of new regions of chemical space. The general approach involves the reaction of the 5-amino group with bifunctional electrophiles, leading to cyclization and the formation of a new ring fused to the thiazole core.

While specific studies detailing the incorporation of this compound into multicyclic scaffolds are not extensively documented, the reactivity of analogous 2-substituted-5-aminothiazoles provides a strong basis for predicting its behavior in such transformations. The most common and well-established strategy for building fused ring systems from 5-aminothiazoles is the synthesis of thiazolo[3,2-a]pyrimidines. nih.gov

The general reactivity of the 5-amino group allows it to act as a nucleophile, attacking suitable electrophilic partners to initiate a sequence of reactions culminating in a fused ring system. The benzyloxy group at the C2 position is expected to remain stable under many of these conditions, making it a valuable substituent for tuning the electronic and steric properties of the final multicyclic compound.

Synthesis of Thiazolo[3,2-a]pyrimidines

A prevalent method for constructing fused pyrimidine (B1678525) rings involves the reaction of 2-aminothiazole derivatives with β-dicarbonyl compounds or their synthetic equivalents. For instance, the condensation of a 2-aminothiazole with ethyl acetoacetate (B1235776) is a classic approach to generate thiazolo[3,2-a]pyrimidin-5-ones. nih.govrsc.org In a similar vein, multicomponent reactions involving a 2-aminothiazole, an aldehyde, and a β-ketoester can afford highly substituted thiazolo[3,2-a]pyrimidine derivatives. nih.govrsc.org

Another powerful strategy for accessing the thiazolo[3,2-a]pyrimidine scaffold is the reaction of 2-aminothiazoles with dialkyl acetylenedicarboxylates (e.g., DMAD, DEAD). nih.gov This reaction typically proceeds via an initial Michael addition of the amino group to the electron-deficient alkyne, followed by cyclization to form the fused pyrimidine ring. nih.gov

The following table summarizes potential reaction pathways for the incorporation of this compound into thiazolopyrimidine scaffolds, based on established methodologies for analogous compounds.

| Reactant | Reaction Type | Potential Product | Typical Conditions | Reference |

| Ethyl Acetoacetate | Condensation | 2-(Benzyloxy)-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one | Acid or base catalysis, heating | nih.govrsc.org |

| Diethyl Malonate | Condensation | 2-(Benzyloxy)-5,7-dihydroxy-thiazolo[3,2-a]pyrimidine | Strong base (e.g., NaOEt), heating | nih.gov |

| Dialkyl Acetylenedicarboxylate (e.g., DMAD) | Michael Addition-Cyclization | Methyl 2-(benzyloxy)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-7-carboxylate | Reflux in ethanol or other suitable solvent | nih.gov |

| Aldehyde and β-Ketoester (e.g., Ethyl Acetoacetate) | Multicomponent Reaction (Biginelli-type) | Substituted 2-(benzyloxy)-thiazolo[3,2-a]pyrimidines | Acid catalysis (e.g., sulfamic acid), heating | nih.govrsc.org |

Table 1: Potential Reactions for the Synthesis of Thiazolo[3,2-a]pyrimidines from this compound

Other Fused Heterocyclic Systems

Beyond thiazolopyrimidines, the versatile reactivity of the 5-amino group can be exploited to construct other fused heterocyclic systems. For example, reaction with α-haloketones followed by intramolecular cyclization could lead to the formation of imidazo[2,1-b]thiazole (B1210989) derivatives. Similarly, condensation with diketones or other bifunctional electrophiles can open avenues to a variety of fused systems. The choice of reactant and reaction conditions dictates the nature of the resulting multicyclic scaffold.

The development of such derivatization strategies is crucial for generating libraries of novel compounds with diverse three-dimensional structures, which is a key aspect of modern drug discovery programs. The this compound core represents a valuable starting point for the synthesis of complex, biologically active molecules.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 2-(Benzyloxy)-1,3-thiazol-5-amine. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. In the ¹H NMR spectrum of this compound, specific signals (resonances) correspond to the different types of protons present.

The benzylic protons (CH₂) typically appear as a singlet, with a chemical shift influenced by the adjacent oxygen atom and the phenyl ring. The protons of the phenyl ring itself will produce signals in the aromatic region of the spectrum. The single proton on the thiazole (B1198619) ring will also have a characteristic chemical shift. The protons of the amine (NH₂) group may appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.

A representative, though not specific to this exact molecule, set of chemical shifts for similar structures can be found in various scientific literature. For instance, in related thiazole derivatives, the thiazole proton can resonate at specific ppm values. chemicalbook.com Similarly, the benzylic and phenyl protons of a benzyloxy group have well-documented chemical shift ranges. chemicalbook.com

Interactive Data Table: Representative ¹H NMR Chemical Shifts

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Amine (NH₂) | Variable, often broad | Singlet |

| Thiazole-H | ~6.0 - 7.5 | Singlet |

| Benzyl (B1604629) (CH₂) | ~4.5 - 5.5 | Singlet |

| Phenyl (Ar-H) | ~7.0 - 7.5 | Multiplet |

Note: The exact chemical shifts can vary based on the solvent, concentration, and temperature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the thiazole ring will have characteristic chemical shifts that confirm the heterocyclic structure. The carbons of the benzyloxy group, including the benzylic carbon and the phenyl carbons, will also appear at predictable chemical shifts. chemicalbook.comchemicalbook.com The position of these signals, particularly for the thiazole ring carbons, provides insight into the aromaticity of the ring system. researchgate.net The chemical shifts of aromatic carbons in benzazoles, a related class of compounds, are influenced by the electronic effects of the heteroatoms in the ring. mdpi.com

Interactive Data Table: Representative ¹³C NMR Chemical Shifts

| Carbon Type | Typical Chemical Shift (δ, ppm) |

| Thiazole C2 (C-O) | ~160 - 170 |

| Thiazole C4 | ~110 - 125 |

| Thiazole C5 (C-N) | ~135 - 150 |

| Benzyl (CH₂) | ~65 - 75 |

| Phenyl (Ar-C) | ~125 - 140 |

| Phenyl (Ar-C, ipso) | ~135 - 140 |

Note: The exact chemical shifts can vary based on the solvent, concentration, and temperature.

For unambiguous assignment of all proton and carbon signals, especially in complex molecules, two-dimensional (2D) NMR techniques are employed. sdsu.eduyoutube.comyoutube.com

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would show correlations between the protons within the phenyl ring of the benzyloxy group. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. It is invaluable for assigning the signals of the CH₂ group and the protonated carbons of the phenyl and thiazole rings. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between the benzyloxy group and the thiazole ring, and the position of the amine group. For instance, a correlation between the benzylic protons and the C2 carbon of the thiazole ring would confirm the attachment point of the benzyloxy group. sdsu.eduyoutube.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through analysis of its fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. nih.gov This high precision allows for the determination of the elemental formula of this compound, as the measured mass can be matched to a unique combination of atoms. This is a critical step in confirming the identity of the compound. For related structures, HRMS has been used to confirm the formation of the desired product. unimi.it

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound, often producing the protonated molecule [M+H]⁺. ESI-MS can be used to determine the molecular weight of the compound. When coupled with tandem mass spectrometry (MS/MS), it can provide valuable information about the molecule's structure through controlled fragmentation. The fragmentation pattern can reveal the loss of specific groups, such as the benzyl group or parts of the thiazole ring, further confirming the proposed structure. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, a characteristic spectrum is generated, which acts as a molecular fingerprint. For this compound, the IR spectrum would be expected to exhibit several key absorption bands corresponding to its distinct structural features.

The presence of the primary amine (NH₂) group would be indicated by a pair of medium to weak absorption bands in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations of the benzyl group and the thiazole ring would appear around 3000-3100 cm⁻¹. The aliphatic C-H stretching of the methylene (B1212753) (-CH₂-) bridge in the benzyloxy group would be observed in the 2850-2960 cm⁻¹ range.

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300-3500 | Medium-Weak |

| Aromatic C-H Stretch | 3000-3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850-2960 | Medium |

| C=N Stretch (Thiazole) | 1600-1650 | Medium-Strong |

| C=C Stretch (Aromatic) | 1450-1600 | Medium-Strong |

| C-O-C Stretch (Ether) | 1000-1300 | Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. For this compound, a single-crystal X-ray diffraction analysis would unequivocally confirm its molecular structure and provide insights into its crystal packing.

Although specific crystallographic data for this compound is not publicly documented, studies on closely related thiazole derivatives, such as benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate, demonstrate the power of this technique. mdpi.com For the target compound, X-ray analysis would be expected to reveal the planarity of the thiazole ring and the orientation of the benzyloxy and amine substituents. Key structural parameters that would be determined include the bond distances of the C-S, C-N, and C=N bonds within the thiazole ring, as well as the bond angles that define its geometry.

Table 2: Potential Crystallographic Parameters for this compound (Hypothetical)

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pnma |

| Key Bond Lengths | C-S, C-N, C=N, C-O |

| Key Bond Angles | Angles defining the thiazole ring geometry |

| Intermolecular Interactions | Hydrogen bonding (N-H···N), π-stacking |

Chromatographic Techniques for Purity and Mixture Analysis

Chromatographic methods are indispensable for assessing the purity of this compound and for analyzing complex mixtures containing this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed techniques for these purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation, identification, and quantification of components in a mixture. For this compound, a reversed-phase HPLC (RP-HPLC) method would likely be the most effective approach for purity assessment. In this mode, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

The development of a robust HPLC method would involve optimizing parameters such as the mobile phase composition, flow rate, and column temperature to achieve a sharp, symmetrical peak for the target compound, well-resolved from any impurities. nasc.ac.in The retention time of the compound under specific chromatographic conditions serves as a key identifier. A UV detector is commonly used, with the detection wavelength set to the absorbance maximum of the thiazole derivative to ensure high sensitivity. The purity of a sample is determined by integrating the peak area of the main component and comparing it to the total area of all peaks in the chromatogram. For instance, the purity of related compounds like 2-Amino-5-bromo-1,3,4-thiadiazole has been successfully determined to be 95% by HPLC. sigmaaldrich.com

Table 3: Illustrative HPLC Method Parameters for this compound

| Parameter | Typical Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at λmax |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an excellent tool for the identification and quantification of volatile and thermally stable compounds. While the volatility of this compound would need to be considered, GC-MS could potentially be used for its analysis, possibly after derivatization to increase its volatility.

In a GC-MS analysis, the compound would be vaporized and separated from other components in a long, narrow capillary column. The retention time in the GC provides one level of identification. As the compound elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner, generating a unique mass spectrum that serves as a chemical fingerprint.

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with a series of fragment ion peaks. The fragmentation pattern provides valuable structural information. For this compound, characteristic fragments would be expected from the cleavage of the benzyl group (m/z 91), the loss of the benzyloxy group, and fragmentation of the thiazole ring. The analysis of these fragments allows for the unambiguous identification of the compound. miamioh.edu

Table 4: Predicted Key Mass Fragments for this compound in GC-MS

| Fragment | Proposed Structure | m/z (mass-to-charge ratio) |

| Molecular Ion | [C₁₀H₁₀N₂OS]⁺ | 206 |

| Benzyl Cation | [C₇H₇]⁺ | 91 |

| Loss of Benzyl | [C₃H₃N₂OS]⁺ | 115 |

| Thiazole Amine Fragment | [C₃H₄N₂S]⁺ | 100 |

Theoretical and Computational Chemistry of 2 Benzyloxy 1,3 Thiazol 5 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties of 2-(benzyloxy)-1,3-thiazol-5-amine. These methods, rooted in quantum mechanics, provide a detailed picture of the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. niscpr.res.in DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p), can determine the optimized geometry of this compound, including bond lengths, bond angles, and dihedral angles. niscpr.res.inresearchgate.net These calculations are crucial for understanding the molecule's stability and preferred conformation.

The electronic properties, such as the distribution of electron density, can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight the electrophilic and nucleophilic regions of the molecule, which are indicative of its reactivity. For instance, regions with negative electrostatic potential are susceptible to electrophilic attack, while positive regions are prone to nucleophilic attack. researchgate.netresearchgate.net The reactivity of thiazole (B1198619) derivatives is influenced by the electronic effects of their substituents. For example, electron-withdrawing groups can activate the thiazole ring towards certain reactions.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. mdpi.comerciyes.edu.tr A smaller HOMO-LUMO gap suggests higher reactivity. erciyes.edu.tr

For thiazole derivatives, the HOMO is often located on the thiazole ring and any electron-donating substituents, while the LUMO may be distributed across the aromatic systems. mdpi.commdpi.com The HOMO-LUMO transition represents a transfer of electron density within the molecule, which is fundamental to its chemical and optical properties. researchgate.net

Table 1: Key Parameters from Frontier Molecular Orbital (FMO) Analysis

| Parameter | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | Relates to chemical reactivity and stability. mdpi.comerciyes.edu.tr |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic interactions within a molecule. nih.gov It examines the delocalization of electron density from occupied Lewis-type (donor) NBOs to unoccupied non-Lewis-type (acceptor) NBOs. nih.gov These interactions, known as hyperconjugative interactions, contribute to the stability of the molecule. scirp.org

The strength of these interactions is quantified by the second-order perturbation energy (E(2)). scirp.org Larger E(2) values indicate stronger interactions and greater stabilization. scirp.org NBO analysis can reveal intramolecular charge transfer (ICT) pathways, which are crucial for understanding the electronic behavior of the molecule. researchgate.net For example, charge transfer can occur from the lone pairs of heteroatoms (like nitrogen and sulfur in the thiazole ring) to antibonding orbitals of adjacent bonds. mdpi.com

Conformational Analysis and Molecular Dynamics Simulations

While quantum chemical calculations often focus on a single, optimized geometry, molecules are dynamic entities that can adopt various conformations. Conformational analysis and molecular dynamics (MD) simulations are employed to explore the flexibility and dynamic behavior of this compound.

Conformational analysis aims to identify the stable conformers of the molecule and their relative energies. This is particularly important for a molecule like this compound, which has rotatable bonds in the benzyloxy group. The different spatial arrangements of the atoms can influence the molecule's properties and its ability to interact with biological targets.

Molecular dynamics simulations provide a time-resolved view of the molecular motions. biointerfaceresearch.comnih.gov By simulating the movements of atoms and bonds over time, MD can reveal how the molecule behaves in a more realistic environment, such as in solution or when interacting with a protein. biointerfaceresearch.com These simulations are crucial for understanding the stability of ligand-protein complexes and for predicting binding affinities. nih.gov

Molecular Docking and Molecular Modeling Studies

Molecular docking and modeling are powerful computational tools for predicting how a small molecule like this compound might interact with a biological target, typically a protein. mdpi.comnih.gov These methods are instrumental in the early stages of drug discovery for identifying potential therapeutic targets.

Ligand-Protein Interaction Profiling (for in vitro target identification)

Molecular docking simulations predict the preferred binding orientation of a ligand within the active site of a protein. mdpi.com The process involves generating a multitude of possible binding poses and scoring them based on their predicted binding affinity or energy. erciyes.edu.tr This allows for the identification of the most likely binding mode and the key interactions that stabilize the ligand-protein complex.

The interactions observed in docking studies can include:

Hydrogen bonds: These are crucial for the specificity of ligand binding. mdpi.com

Hydrophobic interactions: Interactions between nonpolar regions of the ligand and the protein.

Van der Waals forces: Weak, short-range attractive forces.

Pi-pi stacking: Interactions between aromatic rings.

By docking this compound against a library of known protein structures, it is possible to generate hypotheses about its potential biological targets. For instance, thiazole-containing compounds have been docked into the active sites of various enzymes, such as kinases and synthases, to explore their inhibitory potential. biointerfaceresearch.commdpi.com The results of these in silico screenings can then be used to prioritize targets for experimental validation through in vitro assays. nih.gov

Table 2: Common Protein Targets for Thiazole Derivatives in Molecular Docking Studies

| Protein Target Class | Example | Potential Therapeutic Area |

| Kinases | p56lck biointerfaceresearch.com | Cancer, Immunology |

| Synthases | Dihydropteroate Synthase mdpi.com | Antibacterial |

| Peptidases | Prolyl Oligopeptidase nih.gov | Neurological Disorders |

| Tubulin | Anticancer |

Prediction of Binding Modes and Affinities in Research Models

Computational methods are pivotal in predicting how this compound and its analogs interact with biological targets at a molecular level. Molecular docking is a primary technique used to forecast the preferred orientation of a ligand when bound to a target protein. nih.govresearchgate.net This method allows researchers to visualize potential binding modes and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For instance, in studies involving thiazole derivatives, docking has been used to predict binding within the active sites of enzymes like Plasmodium falciparum dihydrofolate reductase (Pf-DHFR) and protein kinases like Hec1/Nek2. tandfonline.comtandfonline.comnih.gov

Following docking, binding affinities are often estimated using more computationally intensive methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA). tandfonline.comtandfonline.com This technique calculates the free energy of binding for the predicted poses, providing a quantitative measure of binding affinity. These calculations help in ranking potential derivatives and prioritizing them for synthesis and experimental testing. Studies on 2-aminothiazole (B372263) derivatives have utilized MM-GBSA to understand the free binding energies and elucidate the key interactions necessary for potent inhibitory activity against cancer-related protein targets. tandfonline.comtandfonline.com The insights gained from these predictive models are instrumental in guiding the rational design of new molecules with potentially improved efficacy.

A summary of computational techniques used in predicting binding interactions for thiazole derivatives is presented below.

| Computational Method | Purpose | Key Outputs | Application in Thiazole Research |

| Molecular Docking | Predicts the preferred binding orientation of a ligand within a protein's active site. | Binding pose, interaction types (e.g., H-bonds), docking score. | Used to screen libraries of thiazole derivatives against targets like Pf-DHFR and Rho6 protein. nih.govresearchgate.netnih.gov |

| MM-GBSA | Calculates the free energy of binding for a ligand-protein complex. | Estimated binding free energy (ΔG), contribution of individual energy terms. | Applied to docked 2-aminothiazole derivatives to predict binding affinity to Hec1/Nek2 kinase. tandfonline.comtandfonline.com |

Structure-Activity Relationship (SAR) Studies in Preclinical Research

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For the 2-aminothiazole scaffold, which forms the core of this compound, extensive SAR studies have been conducted to guide the development of compounds for various research applications. nih.govmdpi.com These studies systematically modify different parts of the molecule to identify which chemical features are essential for activity and which can be altered to enhance potency or other desired properties.

Elucidating Structural Features Influencing Biological Activity

SAR analyses of 2-aminothiazole derivatives have revealed distinct roles for different sub-structures within the molecule. tandfonline.comnih.gov The central thiazole ring is often considered a critical pharmacophore, and its integrity is crucial for biological function. nih.gov Modifications are typically explored at the C2, C4, and C5 positions of the thiazole ring and at the exocyclic amino group.

The 2-Amino Group (N2-position): This position is frequently a key site for modification. SAR studies have shown that this position exhibits high flexibility, and substitutions here can dramatically influence biological activity. nih.gov For example, introducing substituted benzoyl groups at the N2 position of certain 2-aminothiazoles led to a more than 128-fold improvement in antitubercular activity. nih.gov

The C2-Substituent: The substituent at the C2 position, which is a benzyloxy group in the title compound, plays a significant role. The presence of an alkoxy group (like benzyloxy) has been suggested to increase a compound's bioavailability. tandfonline.com The nature of the aryl ring and the linker to the thiazole core can be modified to fine-tune activity.

The C4-Position: In some contexts, the substituent at the C4 position is strictly required for potency. For a series of antitubercular 2-aminothiazoles, a 2-pyridyl moiety at C4 was found to be intolerant to modification. nih.gov

The C5-Position: The C5 position, bearing the amine in this compound, is another site for potential modification. The introduction of halogen atoms or other small groups can alter the electronic properties and steric profile of the molecule, thereby affecting target engagement. mdpi.com

The table below summarizes the general SAR findings for the 2-aminothiazole scaffold based on preclinical research.

| Molecular Position | Type of Modification | General Impact on Biological Activity |

| Thiazole Core | Replacement with other heterocycles | Often leads to loss of activity, indicating its role as a key pharmacophore. nih.gov |

| N2-Position (Amino) | Acylation, Arylation | Highly tolerant to a wide range of substituents; a primary point for potency optimization. nih.gov |

| C2-Position | Alkoxy, Aryloxy groups | Can influence bioavailability and potency; alkoxy groups may improve bioavailability. tandfonline.com |

| C4-Position | Aryl, Heteroaryl groups | Can be critical for activity; some research models show a strict requirement for specific groups (e.g., 2-pyridyl). nih.gov |

| C5-Position | Halogenation, Small substituents | Introduction of electron-withdrawing groups can modulate activity. nih.gov |

Bioisosteric Replacements in Thiazole Scaffolds for Research

Bioisosteric replacement is a strategy used in medicinal chemistry to substitute one chemical group with another that has similar physical or chemical properties, with the goal of improving the compound's biological or physicochemical profile while maintaining its primary biological activity. openaccessjournals.comnih.gov This tactic is widely applied to thiazole scaffolds to address issues like metabolic stability, potency, or toxicity. researchgate.net

In the context of this compound, bioisosteric replacements could be considered for several parts of the molecule:

Thiazole Ring: The thiazole ring itself can be replaced by other five- or six-membered heterocycles like oxazole, isoxazole, pyrazole, or pyridine. nih.gov Such changes can alter the hydrogen bonding capacity, pKa, and metabolic stability of the compound.

Ether Linkage: The ether linkage in the benzyloxy group (-O-CH₂-) could be replaced by bioisosteres such as a thioether (-S-CH₂-), an amine (-NH-CH₂-), or other linking groups to modify conformational flexibility and metabolic properties.

Amine Group: The primary amine at the C5 position could be replaced with other functionalities like a hydroxyl, thiol, or small alkyl group to probe the importance of its hydrogen-bonding capability.

Scaffold Hopping: In a broader sense, the entire 2-(benzyloxy)thiazole core could be replaced by a completely different scaffold that maintains the spatial arrangement of key pharmacophoric features. For example, a thiazolidinone moiety has been investigated as a bioisosteric replacement for urea/thiourea (B124793) groups in other series. acs.org

In Silico Prediction of Research Parameters (e.g., ADMET for compound screening)

Before committing to costly and time-consuming synthesis and in vitro testing, computational tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of research compounds. tandfonline.comtandfonline.com This in silico screening helps to identify candidates with potentially unfavorable pharmacological behaviors early in the discovery process, allowing researchers to focus on more promising molecules. nih.gov

For thiazole derivatives, computational ADMET analysis is a standard step. nih.govtandfonline.com A library of designed compounds can be filtered based on predicted properties like aqueous solubility, blood-brain barrier penetration, plasma protein binding, interaction with metabolic enzymes (e.g., Cytochrome P450s), and potential toxicity. nih.govtandfonline.com Parameters such as the logarithm of the partition coefficient (AlogP98) and the polar surface area (PSA_2D) are commonly calculated to assess druglikeness and membrane permeability. nih.gov These predictive models help to de-risk projects and guide the design of compounds with more favorable profiles for preclinical evaluation.

The table below outlines common ADMET parameters predicted in silico for compound screening in research.

| ADMET Parameter | Significance in Research Screening |

| Aqueous Solubility (logS) | Predicts the solubility of the compound in water, which affects absorption. |

| Permeability (e.g., Caco-2) | Predicts the ability of a compound to pass through the intestinal wall. |

| Blood-Brain Barrier (BBB) Penetration | Predicts whether a compound is likely to enter the central nervous system. |

| Plasma Protein Binding (PPB) | Estimates the extent to which a compound will bind to proteins in the blood, affecting its free concentration. |

| CYP450 Inhibition/Metabolism | Predicts potential drug-drug interactions and the metabolic stability of the compound. |

| hERG Inhibition | Predicts the risk of cardiac toxicity. |

| Mutagenicity (e.g., Ames test) | Predicts the potential of a compound to cause genetic mutations. |

Future Directions and Research Perspectives for 2 Benzyloxy 1,3 Thiazol 5 Amine

Development of Novel Synthetic Methodologies

While classical methods for thiazole (B1198619) synthesis, such as the Hantzsch reaction, provide a fundamental route, future research could focus on developing more efficient, sustainable, and versatile synthetic pathways to 2-(benzyloxy)-1,3-thiazol-5-amine and its analogs. analis.com.mynih.govsynarchive.com The Hantzsch synthesis, which typically involves the condensation of an α-haloketone with a thioamide, often requires harsh conditions and can result in low yields for more complex substitutions. iau.irtandfonline.com

Future synthetic research should explore:

Multicomponent Reactions (MCRs): One-pot MCRs are highly attractive due to their operational simplicity, high atom economy, and ability to generate complex molecules from simple precursors in a single step. iau.iracs.org Developing an MCR for this compound could involve the reaction of a suitable N-benzyloxy thiourea (B124793), an α-haloacetonitrile, and a base. Catalyst- and metal-free MCRs, perhaps mediated by solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) or even water, would represent a significant advancement in green chemistry. iau.iracs.org

Enzyme-Catalyzed Synthesis: Chemoenzymatic strategies offer mild reaction conditions and high selectivity. Research into enzymes like trypsin, which has been shown to catalyze the one-pot multicomponent synthesis of other thiazole derivatives, could provide a novel and green route to the target compound. nih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields in thiazole synthesis compared to conventional heating methods. tandfonline.com Optimizing a microwave-assisted protocol for the synthesis of this compound would be a valuable endeavor.

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Potential Advantages | Key Research Focus |

|---|---|---|

| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, rapid generation of diversity. iau.iracs.org | Identification of suitable starting materials and catalyst-free, green reaction conditions. acs.org |

| Chemoenzymatic Synthesis | Mild conditions, high selectivity, environmentally friendly. nih.gov | Screening of enzymes (e.g., trypsin, lipases) for catalytic activity and optimization of reaction parameters. nih.gov |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, enhanced reaction rates. tandfonline.com | Optimization of solvent, temperature, and irradiation time for the specific target compound. |

Exploration of New Chemical Transformations and Derivatization